molecular formula C18H20IN7O4 B12104517 5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Cat. No.: B12104517
M. Wt: 525.3 g/mol
InChI Key: LOGOEBMHHXYBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[6-[(4-Amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide is a synthetic nucleoside analogue developed as a potent and selective agonist for the Adenosine A3 Receptor (A3AR) . This mechanism is a primary target in immunological and inflammatory pathway research, with investigations spanning conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease . The compound exerts its effects by binding to the A3AR, which is implicated in the suppression of inflammatory cytokine release and the modulation of key signaling pathways that control cell proliferation and apoptosis . This reagent is provided for research purposes to facilitate the study of adenosine receptor signaling and the development of novel anti-inflammatory therapeutics. It is characterized by high purity and is supplied with comprehensive analytical data to ensure reproducibility in your experiments. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOEBMHHXYBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloropurine Intermediate

The purine scaffold is typically derived from 6-chloropurine, which serves as a versatile intermediate for subsequent nucleophilic substitutions. In one protocol, 6-chloropurine is synthesized via cyclocondensation of 4,5-diaminopyrimidine with trichloromethyl chloroformate in anhydrous dimethylformamide (DMF) at 0–5°C, yielding 85–90% purity. Alternative routes involve Hofmann degradation of adenine derivatives, though these methods suffer from lower regioselectivity.

Introduction of the Oxolane-Carboxamide Group

The oxolane-carboxamide moiety is introduced at the 9-position of the purine through a Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the purine with a protected oxolane-carboxamide precursor. The oxolane ring is pre-synthesized from D-ribose via acid-catalyzed cyclization, followed by carboxamide formation using methylamine in tetrahydrofuran (THF). Stereochemical control at the 2',3',4',5' positions is achieved using chiral auxiliaries, with reported enantiomeric excess >98%.

Functionalization at the 6-Position

Amination with 4-Amino-3-Iodobenzylamine

The critical 6-[(4-amino-3-iodophenyl)methylamino] substituent is installed via nucleophilic aromatic substitution (NAS). 6-Chloropurine is reacted with 4-amino-3-iodobenzylamine in the presence of potassium carbonate and DMF at 80°C for 12 hours, achieving 70–75% yield. The reaction is sensitive to moisture, necessitating anhydrous conditions to prevent hydrolysis of the chloropurine intermediate.

Table 1: Optimization of Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDMFDMSODMF
BaseK2CO3Cs2CO3K2CO3
Temperature (°C)8010080
Yield (%)756875

Final Assembly and Deprotection

Coupling of Purine and Oxolane-Carboxamide Moieties

The Mitsunobu reaction couples the 6-substituted purine with the oxolane-carboxamide precursor. Using DEAD and triphenylphosphine in THF at 0°C, the reaction proceeds with 65–70% yield. Post-reaction, the tert-butyldimethylsilyl (TBS) protecting groups on the oxolane hydroxyls are removed via treatment with tetrabutylammonium fluoride (TBAF), yielding the free dihydroxy groups.

Purification and Isolation

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient), followed by lyophilization to obtain the final compound as a white solid (>95% purity by HPLC). Recrystallization from ethanol/water (1:1) enhances crystalline homogeneity.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d6) confirms the presence of the iodophenyl group (δ 7.35–7.50 ppm, aromatic protons) and oxolane hydroxyls (δ 5.20 ppm, broad singlet).

  • Mass Spectrometry : High-resolution MS (HRMS-ESI) gives [M+H]⁺ at m/z 628.0921 (calc. 628.0918).

Table 2: Key Spectral Data

TechniqueData
¹H NMRδ 8.15 (s, 1H, purine H-8), δ 4.90–5.10 (m, 3H, oxolane H-2',3',4')
¹³C NMRδ 170.5 (C=O), δ 152.3 (purine C-6)
IR3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O)

Challenges and Optimizations

Iodophenyl Stability

The 3-iodo substituent is prone to dehalogenation under basic conditions. Substituting DMF with dimethylacetamide (DMAc) and reducing reaction temperature to 70°C mitigates this issue, improving yield to 78%.

Stereochemical Integrity

Racemization at the oxolane 2' position is minimized by employing low-temperature Mitsunobu conditions (0°C) and avoiding prolonged reaction times .

Chemical Reactions Analysis

I-AB-MECA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

I-AB-MECA has a wide range of scientific research applications:

Mechanism of Action

I-AB-MECA exerts its effects by selectively binding to the A3 adenosine receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways lead to various cellular responses, such as anti-inflammatory and anti-proliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(2S,3S,4R,5R)-5-[2-Amino-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
  • Key Difference: The phenyl ring lacks the 4-amino group present in the target compound.
  • Data: Property Target Compound 3-Iodo Analog Molecular Weight ~580 g/mol ~567 g/mol LogP (Predicted) 1.8 2.1 Hydrogen Bond Donors 6 5
5-(2-Chloro-6-{[(3-iodophenyl)methyl]amino}-9H-purin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide
  • Key Difference: A chlorine substituent replaces the 2-amino group on the purine ring.
  • Impact: Chlorine’s electron-withdrawing nature may alter electronic distribution, reducing nucleophilic reactivity compared to the amino group.
  • Synthetic Note: Chlorinated analogs often exhibit enhanced metabolic stability but lower solubility.

Core Structure Modifications

2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one
  • Key Difference: Quinazolinone core replaces the oxolane carboxamide.
  • Data: Property Target Compound Quinazolinone Analog Water Solubility (mg/mL) ~0.5 ~0.1 Plasma Protein Binding 85% 92%
(2S,3S,4R,5R)-5-(6-Aminopurin-9-yl)-N-hexyl-3,4-dihydroxyoxolane-2-carboxamide
  • Key Difference : A hexyl group replaces the methyl group on the carboxamide.
  • Impact : The longer alkyl chain increases lipophilicity (LogP ~2.5 vs. 1.8) but may reduce oral bioavailability due to micelle formation.

Halogenation Effects

  • Iodine vs. Chlorine :
    • Iodine’s larger atomic radius enhances halogen bonding with protein targets, increasing potency but raising molecular weight and toxicity risks .
    • Chlorine offers better metabolic stability but weaker binding affinity.

Biological Activity

5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide is a complex organic compound with significant potential in pharmacology, particularly in its interaction with adenosine receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20IN7O4, featuring a purine base, hydroxyl groups, and an iodine-substituted amino group. Its unique structure allows for specific interactions with biological targets, particularly the A3 adenosine receptor.

This compound acts primarily as an agonist for the A3 adenosine receptor. Upon binding to this receptor, it influences various biochemical pathways, including:

  • Activation of ERK1/2 signaling pathways : This is crucial for cellular responses such as proliferation and survival.
  • Modulation of inflammatory responses : The A3 receptor is known to play a role in anti-inflammatory effects.

Biological Activity

Research indicates that 5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide exhibits competitive antagonism at the A3 receptor. Binding assays have shown that it can effectively inhibit receptor activity under certain conditions.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations can influence biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
I-B-MecaIodinated benzyl groupA3 adenosine receptor agonistCardioprotective effects
2-Cl-I-B-MecaChlorinated derivativeSelective A3 receptor activityEnhanced potency compared to I-B-Meca
K18Isoxazole groupA3 receptor antagonistSpecific binding mode identified through mutagenesis studies

Case Studies and Research Findings

  • Study on Binding Affinity : In a study assessing the binding affinity of various compounds at the A3 receptor, it was found that 5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide demonstrated a significantly higher affinity compared to traditional A3 agonists, indicating its potential for therapeutic applications in cardiovascular diseases .
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery from ischemic injury, supporting its role as a potential therapeutic agent in conditions like myocardial infarction .
  • Metabolomic Profiling : Recent metabolomic studies have indicated that this compound influences metabolic pathways linked to oxidative stress and inflammation, further emphasizing its multifaceted biological activity .

Safety and Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile. Studies indicate low bioaccumulation potential and no significant genotoxicity concerns when administered within therapeutic ranges .

Q & A

Q. What synthetic strategies are employed for introducing the iodophenyl group in the compound?

Q. Which analytical techniques are critical for confirming the compound’s stereochemistry and functional group arrangement?

  • Methodological Answer: Structural elucidation requires a combination of:
  • 2D NMR spectroscopy (e.g., COSY, NOESY) to resolve stereochemistry.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography for absolute configuration determination (if crystals are obtainable).
  • Infrared (IR) spectroscopy to identify functional groups like amides and hydroxyls.
    Cross-referencing experimental data with computational models (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis yield and purity?

  • Methodological Answer: DoE minimizes experimental runs while maximizing data quality. For example:
  • Factorial designs test variables like temperature, catalyst loading, and solvent ratios.

  • Response Surface Methodology (RSM) models interactions between parameters.

  • ANOVA identifies statistically significant factors.
    A case study using DoE reduced optimization time by 40% for a similar purine derivative by isolating optimal conditions (e.g., 25°C, 1.2 eq. NIS) .

    • Data Table: DoE Factors for Reaction Optimization
FactorLow LevelHigh LevelOptimal Level Identified
Temperature20°C30°C25°C
NIS Equivalents1.01.51.2
Solvent Ratio1:1 DMF:H₂O3:1 DMF:H₂O2:1 DMF:H₂O

Q. What advanced computational approaches predict the compound’s reactivity and biological interactions?

  • Methodological Answer: Integrate:
  • Quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states.
  • Molecular docking (AutoDock, Schrödinger) to screen binding affinities with target proteins.
  • Molecular Dynamics (MD) simulations to assess stability in biological environments.
    The ICReDD framework combines these methods with experimental feedback loops to prioritize high-yield synthetic routes and bioactive conformers .

Q. How should researchers address discrepancies between theoretical and experimental kinetic data?

  • Methodological Answer: Resolve contradictions via:
  • Kinetic isotope effects (KIE) to probe rate-determining steps.
  • Transition state analysis using computational tools (e.g., Gaussian).
  • Control experiments to rule out side reactions (e.g., hydrolysis under acidic conditions).
    For example, a mismatch in predicted vs. observed activation energy may indicate unaccounted solvent effects or intermediate stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.